molecular formula C16H17F2NO3 B11065893 N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B11065893
M. Wt: 309.31 g/mol
InChI Key: ISLONOZKUMQREE-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a rigid 2-oxabicyclo[2.2.1]heptane core. This scaffold is substituted with three methyl groups at positions 4,7,7 and a 2,4-difluorophenyl carboxamide moiety.

Properties

Molecular Formula

C16H17F2NO3

Molecular Weight

309.31 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H17F2NO3/c1-14(2)15(3)6-7-16(14,22-13(15)21)12(20)19-11-5-4-9(17)8-10(11)18/h4-5,8H,6-7H2,1-3H3,(H,19,20)

InChI Key

ISLONOZKUMQREE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NC3=C(C=C(C=C3)F)F)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the Fluorophenyl Group: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a fluorinated benzene ring.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its fluorinated phenyl group and bicyclic structure may confer unique biological activities, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

Industrially, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the bicyclic structure may influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in the substituents on the aryl carboxamide group. Key comparisons include:

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Substituent Molecular Weight logP logD Polar Surface Area (Ų) Reference
N-(3,4-Difluorophenyl)-... 3,4-difluorophenyl 309.31 3.23 2.66 44.73
N-(2,5-Difluorophenyl)-... 2,5-difluorophenyl N/A* N/A N/A N/A
N-(2,4-Dimethylphenyl)-... 2,4-dimethylphenyl 301.38 N/A N/A N/A
N-(2-(Trifluoromethyl)phenyl)-... 2-CF₃-phenyl N/A N/A N/A N/A
  • Lipophilicity (logP/logD) : The 3,4-difluoro analog (logP = 3.23) suggests moderate lipophilicity, likely higher than the 2,4-dimethylphenyl derivative (methyl groups reduce polarity) but lower than the trifluoromethyl-substituted compound .
  • Polar Surface Area (PSA) : The 3,4-difluoro analog’s PSA (44.73 Ų) indicates moderate polarity, influenced by the carboxamide and fluorine atoms.

Key Structural and Functional Differences

Fluorine Positional Isomerism

  • 3,4-Difluoro vs.
  • 2,5-Difluoro () : Positional changes in fluorine may influence hydrogen bonding and steric interactions with biological targets .

Trifluoromethyl vs. Difluorophenyl

The trifluoromethyl group () introduces stronger electron-withdrawing effects and higher lipophilicity, likely improving CNS penetration but reducing aqueous solubility .

Biological Activity

N-(2,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane core with specific modifications that contribute to its biological properties. The molecular formula is C16H17F2NO3C_{16}H_{17}F_2NO_3 with a molecular weight of approximately 309.31 g/mol.

PropertyValue
Molecular FormulaC16H17F2NO3
Molecular Weight309.31 g/mol
StructureBicyclo[2.2.1]heptane

Preliminary studies suggest that this compound interacts with various molecular targets including enzymes and receptors, potentially modulating their activity and influencing biochemical pathways.

Enzyme Interaction Studies

Research indicates that this compound may exhibit antagonistic activity against thromboxane (TxA2) receptors, which are involved in platelet aggregation and vascular function. In vitro studies have shown that it can inhibit TxA2-induced aggregation in human platelets, suggesting a potential role in cardiovascular therapies .

Pharmacological Activities

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : Initial findings indicate that it may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
  • Anticancer Potential : Some analogs related to this compound have shown cytotoxic activity against various cancer cell lines, indicating potential for further development in oncology .

Case Studies

  • Thromboxane Antagonism : A study highlighted the effectiveness of similar compounds in inhibiting TxA2-mediated platelet aggregation with IC50 values ranging from 7 to 21 nM in human platelets . This suggests that this compound could be explored for its anti-thrombotic properties.
  • Cytotoxicity Against Cancer Cells : Research has demonstrated that compounds with similar bicyclic structures exhibit significant cytotoxic effects on cancer cell lines such as RAW 264.7 cells, indicating the need for further exploration into the anticancer efficacy of this compound .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
N-(3-chlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamideC16H18ClNO3Contains chlorine instead of fluorine
N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamideC16H17F2NO3Has two fluorine atoms on a different phenyl position

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